Toliprolol

Descripción general

Descripción

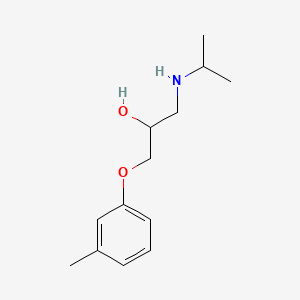

Toliprolol es un antagonista del receptor beta adrenérgico, comúnmente conocido como un betabloqueante. Se utiliza principalmente en el tratamiento de afecciones cardiovasculares como la angina de pecho y las arritmias. El nombre IUPAC del compuesto es 1-(3-metilfenoxi)-3-[(propan-2-il)amino]propan-2-ol, y tiene una fórmula molecular de C13H21NO2 .

Métodos De Preparación

Toliprolol puede sintetizarse mediante varios métodos. Una ruta sintética común implica la reacción de m-cresol con ®-3-cloro-1,2-propanodiol para producir ®-toliprolol . Otro método utiliza (S)-epiclorhidrina como material de partida para obtener (S)-toliprolol . Estos métodos generalmente requieren condiciones de reacción específicas, como temperaturas controladas y la presencia de catalizadores, para garantizar una alta pureza óptica y rendimiento.

Análisis De Reacciones Químicas

Toliprolol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, pueden ocurrir en los grupos hidroxilo o amino.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Toliprolol functions by blocking beta-adrenergic receptors, which are involved in mediating the effects of adrenaline and noradrenaline. This blockade results in decreased heart rate and contractility, leading to reduced myocardial oxygen demand and lower blood pressure.

Lipophilicity

this compound is characterized as moderately lipophilic, which influences its distribution in the body and potential applications in neuroimaging .

Clinical Applications

-

Cardiovascular Health

- Hypertension Management : this compound has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients. Clinical trials indicate that beta-blockers, including this compound, can reduce peak blood pressure by an average of 8 mmHg .

- Angina Pectoris : It is utilized for the management of angina due to its ability to decrease heart workload.

- Neuroimaging

-

Metabolic Studies

- Ethanol Interaction Studies : Research indicates that this compound can modulate the effects of ethanol on glycogen metabolism in both liver and brain tissues. Specifically, it partially blocks ethanol-induced glycogen breakdown in the liver and completely abolishes it in the brain, suggesting potential applications in metabolic research .

Table 1: Summary of Clinical Efficacy

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trials | Systolic Blood Pressure Reduction | Average reduction of 8 mmHg |

| Neuroimaging Studies | Brain Penetration | >1% ID/g at 5 min |

| Metabolic Studies | Glycogen Breakdown | Partial blockage in liver; complete in brain |

Table 2: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Lipophilicity | Moderate |

| Brain Penetration | >1% ID/g at 5 min |

| Bone Uptake | Minimal (0.2% ID/g) |

Case Studies

-

Case Study 1: Neuroimaging Application

A study focused on the synthesis of radiolabeled this compound for PET imaging demonstrated successful labeling with fluorine-18, achieving high radiochemical purity and yield. This advancement allows for improved visualization of beta-adrenergic receptors in neurological contexts . -

Case Study 2: Interaction with Ethanol

In a controlled animal study, the administration of this compound prior to ethanol exposure resulted in significant alterations in glycogen metabolism. This finding highlights its potential role in metabolic research related to alcohol consumption and its physiological effects .

Mecanismo De Acción

Toliprolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 en el corazón. Esta inhibición reduce los efectos de las catecolaminas, lo que lleva a una disminución de la frecuencia cardíaca y la contractilidad miocárdica. Los objetivos moleculares incluyen los receptores beta-1 adrenérgicos, y las vías involucradas están relacionadas con el sistema nervioso simpático .

Comparación Con Compuestos Similares

Toliprolol es similar a otros betabloqueantes como propranolol, metoprolol y atenolol. Tiene propiedades únicas que lo distinguen de estos compuestos:

Propranolol: A diferencia del this compound, el propranolol no es selectivo y bloquea tanto los receptores beta-1 como los beta-2.

Metoprolol: Metoprolol es selectivo para los receptores beta-1, similar al this compound, pero tiene diferentes propiedades farmacocinéticas.

Atenolol: Atenolol también es un bloqueador beta-1 selectivo, pero tiene una vida media más larga en comparación con el this compound .

Estas diferencias resaltan la singularidad del this compound en términos de su selectividad y perfil farmacocinético.

Actividad Biológica

Toliprolol is a selective beta-adrenergic receptor antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity is largely attributed to its interaction with β-adrenergic receptors, which play a crucial role in cardiovascular physiology. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an aryloxyaminopropanol derivative, characterized by the following chemical structure:

- Chemical Formula : C₁₃H₂₁NO₂

- Molecular Weight : 221.32 g/mol

- CAS Number : 18047-88-2

The compound features a chiral center, leading to the existence of enantiomers that may exhibit different biological activities.

This compound functions primarily as a competitive antagonist at β-adrenergic receptors, particularly β1 and β2 subtypes. The binding of this compound to these receptors inhibits the physiological effects of catecholamines (e.g., adrenaline), leading to:

- Decreased heart rate (negative chronotropic effect)

- Reduced myocardial contractility (negative inotropic effect)

- Lowered blood pressure through vasodilation and decreased cardiac output.

Antihypertensive Activity

This compound has been shown to effectively lower blood pressure in hypertensive patients. A study indicated that it reduces systolic and diastolic blood pressure significantly compared to baseline values, demonstrating its efficacy in managing hypertension (Tobe, 2014; Akbar et al., 2014) .

Antiarrhythmic Effects

In addition to its antihypertensive properties, this compound exhibits antiarrhythmic effects by stabilizing cardiac membrane potential and reducing the incidence of arrhythmias. This is particularly beneficial for patients with chronic heart failure, where adrenergic overactivity contributes to disease progression (Cruickshank, 2010) .

Potential Anticancer Activity

Recent studies have suggested that beta-blockers, including this compound, may possess anticancer properties. Research indicates that these compounds can inhibit tumor growth and metastasis by modulating stress-induced pathways (Fumagalli et al., 2020) .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution due to lipophilicity; significant brain penetration has been observed (>1% ID/g at 5 min) .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Elimination occurs mainly through urine.

Study on Brain Penetration

A preliminary biodistribution study demonstrated that this compound shows good brain penetration, making it a suitable candidate for imaging cerebral βARs using PET technology. This study involved synthesizing radiolabeled derivatives of this compound ([^18F]-Toliprolol) which exhibited favorable pharmacokinetic properties for neuroimaging applications .

Comparison with Other β-blockers

In comparative studies of various β-blockers, this compound was found to have lower activity in its free base form compared to its salt form. This highlights the importance of formulation in optimizing therapeutic efficacy .

Summary Table of Biological Activities

Propiedades

Número CAS |

2933-94-0 |

|---|---|

Fórmula molecular |

C13H21NO2 |

Peso molecular |

223.31 g/mol |

Nombre IUPAC |

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |

Clave InChI |

NXQMNKUGGYNLBY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

SMILES canónico |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

2933-94-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.